molecular formula C7H4FIN2 B1613792 4-fluoro-7-iodo-1H-indazole CAS No. 1000341-76-3

4-fluoro-7-iodo-1H-indazole

Cat. No.: B1613792
CAS No.: 1000341-76-3
M. Wt: 262.02 g/mol
InChI Key: OFUIAZIHAPFANC-UHFFFAOYSA-N
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Description

4-fluoro-7-iodo-1H-indazole is a heterocyclic aromatic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are used in various medicinal and industrial applications

Preparation Methods

The synthesis of 4-fluoro-7-iodo-1H-indazole can be achieved through several methods. One common approach involves the cyclization of ortho-substituted benzylidenehydrazines. For instance, the reaction between 2-fluorobenzaldehyde and hydrazine can produce the desired indazole structure . Another method involves the use of transition metal-catalyzed reactions, such as copper-catalyzed cyclization, which provides good yields and minimal byproducts . Industrial production methods often utilize these catalytic processes to ensure efficiency and scalability.

Chemical Reactions Analysis

4-fluoro-7-iodo-1H-indazole undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrazine, copper catalysts, and various oxidizing and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

4-fluoro-7-iodo-1H-indazole can be compared with other indazole derivatives, such as:

The uniqueness of this compound lies in the combined presence of both fluorine and iodine atoms, which can significantly influence its chemical and biological properties.

Properties

IUPAC Name

4-fluoro-7-iodo-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FIN2/c8-5-1-2-6(9)7-4(5)3-10-11-7/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFUIAZIHAPFANC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1F)C=NN2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60646726
Record name 4-Fluoro-7-iodo-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60646726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000341-76-3
Record name 4-Fluoro-7-iodo-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60646726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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